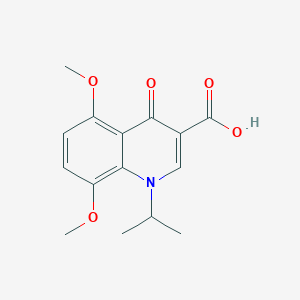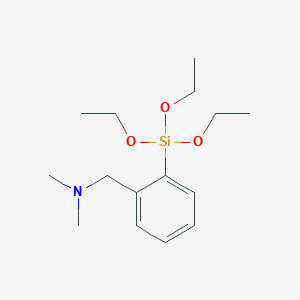
N,N-Dimethyl-1-(2-(triethoxysilyl)phenyl)methanamine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N,N-Dimethyl-1-(2-(triethoxysilyl)phenyl)methanamine is an organosilicon compound that features both an amine group and a triethoxysilyl group attached to a phenyl ring.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of N,N-Dimethyl-1-(2-(triethoxysilyl)phenyl)methanamine typically involves the reaction of N,N-dimethylbenzylamine with triethoxysilane in the presence of a catalyst. The reaction is carried out under controlled conditions to ensure the formation of the desired product .
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch reactions using similar synthetic routes. The process would be optimized for yield and purity, with considerations for cost-effectiveness and environmental impact .
Análisis De Reacciones Químicas
Types of Reactions
N,N-Dimethyl-1-(2-(triethoxysilyl)phenyl)methanamine can undergo various chemical reactions, including:
Oxidation: The amine group can be oxidized to form corresponding oxides.
Reduction: The compound can be reduced under specific conditions to yield different products.
Substitution: The triethoxysilyl group can participate in substitution reactions, leading to the formation of new compounds
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride can be used.
Substitution: Reagents like halogens or alkylating agents are often employed
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield N-oxides, while substitution reactions can produce a variety of organosilicon derivatives .
Aplicaciones Científicas De Investigación
N,N-Dimethyl-1-(2-(triethoxysilyl)phenyl)methanamine has several scientific research applications:
Chemistry: It is used as a precursor in the synthesis of advanced materials and organosilicon compounds.
Biology: The compound can be employed in the modification of biomolecules for research purposes.
Industry: It is used in the production of coatings, adhesives, and sealants due to its unique chemical properties
Mecanismo De Acción
The mechanism by which N,N-Dimethyl-1-(2-(triethoxysilyl)phenyl)methanamine exerts its effects involves interactions with various molecular targets. The triethoxysilyl group can form strong bonds with surfaces, making it useful in surface modification applications. The amine group can participate in hydrogen bonding and other interactions, influencing the compound’s reactivity and functionality .
Comparación Con Compuestos Similares
Similar Compounds
- N,N-Dimethyl-1-(2-(trimethoxysilyl)phenyl)methanamine
- N,N-Dimethyl-1-(2-(triisopropoxysilyl)phenyl)methanamine
Uniqueness
N,N-Dimethyl-1-(2-(triethoxysilyl)phenyl)methanamine is unique due to its specific combination of functional groups, which confer distinct chemical properties and reactivity. This makes it particularly valuable in applications requiring both amine and silane functionalities .
Propiedades
Número CAS |
87996-38-1 |
|---|---|
Fórmula molecular |
C15H27NO3Si |
Peso molecular |
297.46 g/mol |
Nombre IUPAC |
N,N-dimethyl-1-(2-triethoxysilylphenyl)methanamine |
InChI |
InChI=1S/C15H27NO3Si/c1-6-17-20(18-7-2,19-8-3)15-12-10-9-11-14(15)13-16(4)5/h9-12H,6-8,13H2,1-5H3 |
Clave InChI |
HKADDPBIBUGYSI-UHFFFAOYSA-N |
SMILES canónico |
CCO[Si](C1=CC=CC=C1CN(C)C)(OCC)OCC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![3-(4-Bromophenyl)-1,4-diazaspiro[4.4]nonan-2-one](/img/structure/B11834688.png)
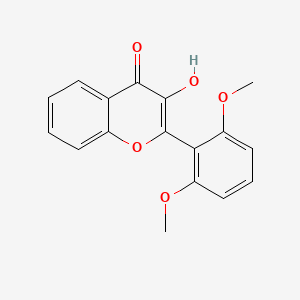


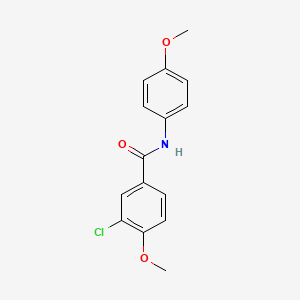

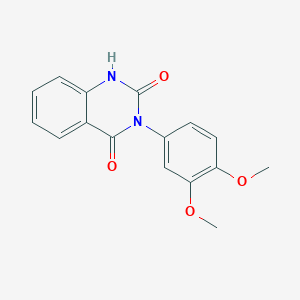
![methyl 2-((ethoxycarbonyl)((2'-(1-trityl-1H-tetrazol-5-yl)-[1,1'-biphenyl]-4-yl)methyl)amino)-3-nitrobenzoate](/img/structure/B11834720.png)
![5-(4-Chlorophenyl)-7-(cyclopropylmethyl)-7H-pyrrolo[2,3-d]pyrimidin-4-amine](/img/structure/B11834724.png)
![Potassium 6-(tert-butoxycarbonyl)-8-fluoro-2-oxa-6-azaspiro[3.4]octane-8-carboxylate](/img/structure/B11834734.png)

